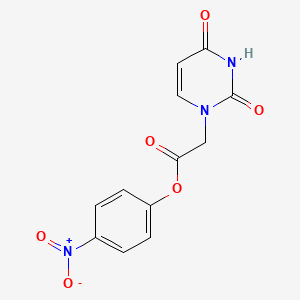
(4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate
描述
(4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate is a chemical compound that features a nitrophenyl group attached to a pyrimidinyl acetate moiety
属性
CAS 编号 |
4114-03-8 |
|---|---|
分子式 |
C12H9N3O6 |
分子量 |
291.22 g/mol |
IUPAC 名称 |
(4-nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C12H9N3O6/c16-10-5-6-14(12(18)13-10)7-11(17)21-9-3-1-8(2-4-9)15(19)20/h1-6H,7H2,(H,13,16,18) |
InChI 键 |
IESQDQSVLHTSHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN2C=CC(=O)NC2=O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate typically involves the esterification of 2-(2,4-dioxopyrimidin-1-yl)acetic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
科学研究应用
(4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidinyl acetate moiety can form hydrogen bonds with biological macromolecules, influencing their function and activity .
相似化合物的比较
2-(2,4-Dioxopyrimidin-1-yl)acetic acid: Shares the pyrimidinyl acetate core but lacks the nitrophenyl group.
4-Nitrophenyl acetate: Contains the nitrophenyl group but lacks the pyrimidinyl moiety.
Uniqueness: (4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate is unique due to the combination of the nitrophenyl and pyrimidinyl acetate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


